N-(2,3-dimethylphenyl)dodecanamide
Description
N-(2,3-Dimethylphenyl)dodecanamide is an aromatic amide derivative characterized by a dodecanamide (C₁₂H₂₅CONH–) group attached to a 2,3-dimethylphenyl moiety. The compound’s long alkyl chain suggests high lipophilicity, which may influence its solubility, membrane permeability, and applications in surfactants or pharmaceuticals .
Properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)dodecanamide |
InChI |
InChI=1S/C20H33NO/c1-4-5-6-7-8-9-10-11-12-16-20(22)21-19-15-13-14-17(2)18(19)3/h13-15H,4-12,16H2,1-3H3,(H,21,22) |
InChI Key |
XTDPXUUPMJSGRB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-(2,3-Dimethylphenyl)dodecanamide belongs to the amide class, distinct from sulfonamides (e.g., N-(2,3-dimethylphenyl)benzenesulfonamide) and acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide). Key differences include:
- Amides (e.g., dodecanamide): Feature a carbonyl group (C=O) directly bonded to nitrogen.
- Sulfonamides : Contain a sulfonyl group (SO₂), which is more electron-withdrawing than carbonyl. This increases hydrogen-bonding capacity and thermal stability, as seen in N-(2,3-dimethylphenyl)benzenesulfonamide derivatives .
- Acetamides : Often include chlorine or alkoxy substituents (e.g., alachlor), which enhance herbicidal activity but reduce lipophilicity compared to dodecanamide .
Table 1: Functional Group Comparison
Substituent Effects on the Aryl Ring
The position and type of substituents on the phenyl ring significantly influence steric and electronic properties:
- This substitution is observed in sulfonamides like N-(2,3-dimethylphenyl)benzenesulfonamide, where the dihedral angle between aromatic rings is 64.8°, affecting crystal packing .
- 2,6-Diethylphenyl : Found in herbicides like pretilachlor, this substitution reduces steric hindrance compared to 2,3-dimethyl, enabling better interaction with enzyme active sites .
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